molecular formula C17H17ClN2O4S B2848467 4-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide CAS No. 946344-05-4

4-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide

Cat. No. B2848467
CAS RN: 946344-05-4
M. Wt: 380.84
InChI Key: ZVQCUNDHFLMRSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide is a chemical compound that is widely used in scientific research. It is a member of the thiazolidinedione family of compounds and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a critical role in the regulation of glucose and lipid metabolism, as well as inflammation. Activation of PPARγ by this compound leads to the suppression of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the regulation of glucose and lipid metabolism, the suppression of pro-inflammatory cytokines, and the induction of apoptosis in cancer cells. It has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide in lab experiments is its well-established mechanism of action. This allows researchers to study its effects on specific pathways and cellular processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide. One potential direction is the investigation of its potential therapeutic applications in the treatment of diabetes and other metabolic disorders. Another direction is the development of more potent and selective PPARγ agonists based on the structure of this compound. Additionally, further studies are needed to better understand the potential toxicity of this compound and its effects on different cell types and tissues.

Synthesis Methods

The synthesis method for 4-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide involves the reaction of 2-methoxy-5-nitrobenzoic acid with thionyl chloride to produce 2-methoxy-5-chlorobenzoyl chloride. This intermediate is then reacted with 5-(1,1-dioxidoisothiazolidin-2-yl)aniline to produce the final product.

Scientific Research Applications

4-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases, including cancer and diabetes.

properties

IUPAC Name

4-chloro-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-24-16-8-7-14(20-9-2-10-25(20,22)23)11-15(16)19-17(21)12-3-5-13(18)6-4-12/h3-8,11H,2,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQCUNDHFLMRSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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